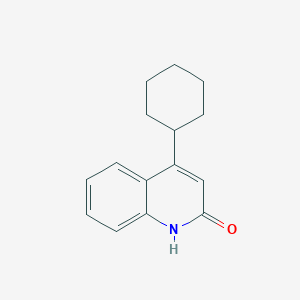

4-Cyclohexylquinolin-2(1h)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Cyclohexylquinolin-2(1h)-one is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylquinolin-2(1h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a cyclohexylamine in the presence of a base. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps like recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylquinolin-2(1h)-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Biological Activities

Anticancer Properties

Recent studies have indicated that compounds structurally related to 4-cyclohexylquinolin-2(1H)-one exhibit significant anticancer activity. For instance, derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines. A notable example includes a study where quinoline derivatives demonstrated selective cytotoxicity against pancreatic cancer cells, highlighting their potential as therapeutic agents for this malignancy .

SIRT6 Agonist Activity

Research has identified that certain quinoline derivatives can act as agonists for SIRT6, a protein associated with various diseases such as neurodegenerative disorders and cancers. The agonistic activity on SIRT6 suggests that this compound could be explored for its therapeutic potential in managing these conditions .

Insecticidal Effects

Another area of application is in the development of insecticides. Compounds similar to this compound have been synthesized and evaluated for their larvicidal effects against vectors of malaria and dengue. These studies indicate that such compounds can significantly reduce mosquito populations, thereby contributing to vector control strategies .

Data Tables

| Application | Activity | Reference |

|---|---|---|

| Anticancer | Inhibition of pancreatic cancer | |

| SIRT6 Agonist Activity | Modulation of disease pathways | |

| Insecticidal Activity | Larvicidal effects on Anopheles and Aedes |

Case Studies

Case Study 1: Anticancer Activity

In a controlled study, several derivatives of this compound were tested against pancreatic cancer cell lines. The results indicated that specific modifications to the quinoline structure enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells. This study underscores the importance of structural optimization in developing effective anticancer agents.

Case Study 2: Insect Vector Control

A series of experiments were conducted to evaluate the efficacy of synthesized quinoline derivatives against mosquito larvae. The findings revealed significant larvicidal activity at low concentrations, suggesting potential use in public health initiatives aimed at controlling mosquito-borne diseases. The compound exhibited lethal toxicity levels comparable to existing insecticides, indicating its viability as an alternative solution .

Mechanism of Action

The mechanism of action of 4-Cyclohexylquinolin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group may enhance its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

4-Phenylquinolin-2(1h)-one: Similar structure but with a phenyl group instead of a cyclohexyl group.

4-Methylquinolin-2(1h)-one: Contains a methyl group instead of a cyclohexyl group.

4-Benzylquinolin-2(1h)-one: Features a benzyl group in place of the cyclohexyl group.

Uniqueness

4-Cyclohexylquinolin-2(1h)-one is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of stability, solubility, and interaction with biological targets compared to its analogs.

Biological Activity

Overview of 4-Cyclohexylquinolin-2(1H)-one

This compound is a synthetic compound belonging to the class of quinolines, which are known for their diverse biological activities. This compound has garnered interest due to its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Anticancer Properties

Research has indicated that quinoline derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have shown that quinoline compounds can induce apoptosis in cancer cells through various mechanisms, such as the activation of caspases and modulation of cell cycle regulators.

- Mechanism of Action : The compound may inhibit tumor growth by interfering with DNA synthesis and repair mechanisms in cancer cells.

- Case Studies : In vitro studies demonstrate that this compound can reduce cell viability in several cancer cell lines, including breast and prostate cancer cells.

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

- Research Findings : Laboratory studies have shown that this compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

- Clinical Implications : The compound could be further developed into a therapeutic agent for treating bacterial infections, especially those resistant to conventional antibiotics.

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

- Experimental Evidence : Animal models have demonstrated that this compound can reduce inflammation markers in tissues affected by inflammatory diseases.

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

4-cyclohexyl-1H-quinolin-2-one |

InChI |

InChI=1S/C15H17NO/c17-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h4-5,8-11H,1-3,6-7H2,(H,16,17) |

InChI Key |

OCHRZCHLWJNXLM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC(=O)NC3=CC=CC=C32 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.